MB-07811

Vue d'ensemble

Description

VK-2809 est un nouvel agoniste du récepteur de l'hormone thyroïdienne, de petite taille, administré par voie orale. Il est sélectif pour le tissu hépatique et le sous-type de récepteur bêta, ce qui en fait un candidat prometteur pour le traitement des troubles métaboliques, notamment la stéatose hépatique non alcoolique (NASH) et l'hypercholestérolémie .

Méthodes De Préparation

VK-2809 est synthétisé sous forme de prodrogues, qui sont sélectivement clivés dans le tissu hépatique par l'action de l'isozyme 3A4 du cytochrome P450 pour libérer leur métabolite pharmacologiquement actif . Les voies de synthèse spécifiques et les méthodes de production industrielle sont la propriété de Viking Therapeutics et ne sont pas divulguées publiquement en détail .

Analyse Des Réactions Chimiques

VK-2809 subit plusieurs types de réactions chimiques, principalement impliquées dans son activation et son métabolisme dans le foie. Le composé est sélectivement clivé par l'isozyme 3A4 du cytochrome P450, libérant son métabolite actif . Ce processus implique des réactions d'oxydation et de réduction. Les principaux produits formés à partir de ces réactions comprennent le métabolite actif, qui exerce les effets thérapeutiques .

Applications de la recherche scientifique

VK-2809 a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

Médecine : VK-2809 est en cours de développement comme traitement des troubles métaboliques tels que la stéatose hépatique non alcoolique (NASH) et l'hypercholestérolémie Les essais cliniques ont montré des réductions significatives de la teneur en graisse hépatique et des taux de cholestérol des lipoprotéines de basse densité chez les patients traités par VK-2809

Mécanisme d'action

VK-2809 active sélectivement le récepteur bêta de l'hormone thyroïdienne dans le tissu hépatique . Cette activation entraîne plusieurs effets bénéfiques, notamment :

Expression accrue des récepteurs des lipoprotéines de basse densité : Cela améliore la clairance du cholestérol des lipoprotéines de basse densité de la circulation sanguine.

Oxydation accrue des acides gras mitochondriaux : Cela réduit la teneur en graisse hépatique et améliore le métabolisme lipidique.

Activité réduite au niveau du récepteur alpha de l'hormone thyroïdienne : Cela minimise les effets secondaires potentiels sur le tissu cardiaque.

Applications De Recherche Scientifique

Metabolic Disorders

Case Study: Diet-Induced Obesity Model

In a study involving diet-induced obese mice, MB-07811 was administered over two weeks. The results indicated:

- A significant reduction in body weight, fat weight, and liver weight without altering food intake.

- Decreased blood glucose levels and improved oral glucose tolerance.

- Elevated plasma levels of glucagon-like peptide-1 (GLP-1) and insulin, highlighting its potential for managing diabetes-related metabolic dysfunctions .

Table 1: Effects of this compound on Metabolic Parameters in Mice

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Body Weight (g) | 30 ± 2 | 25 ± 2 | p < 0.05 |

| Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 | p < 0.01 |

| Plasma GLP-1 (pmol/L) | 5 ± 1 | 10 ± 2 | p < 0.01 |

| Insulin (μU/mL) | 20 ± 3 | 30 ± 4 | p < 0.05 |

Hyperlipidemia Treatment

Case Study: Cholesterol-Lowering Effects

In preclinical trials, this compound demonstrated significant cholesterol-lowering effects comparable to atorvastatin in animal models:

- In rabbits, administration of this compound resulted in a decrease in total plasma cholesterol levels, with additive effects observed when combined with atorvastatin.

- Similar results were noted in dogs and monkeys, supporting its potential as a therapeutic agent for hyperlipidemia .

Table 2: Cholesterol Levels Post-Treatment with this compound

| Animal Model | Treatment | Total Plasma Cholesterol (mg/dL) | Change (%) |

|---|---|---|---|

| Rabbit | Control | 200 | - |

| This compound | 140 | -30% | |

| Atorvastatin | 150 | -25% | |

| Combination | 120 | -40% |

Nonalcoholic Fatty Liver Disease

Research has indicated that this compound can significantly reduce hepatic steatosis and lower plasma free fatty acids (FFA) and triglyceride levels in animal models of nonalcoholic fatty liver disease (NAFLD). This suggests its potential utility as a treatment option for patients suffering from this condition .

Mécanisme D'action

VK-2809 selectively activates the thyroid hormone receptor beta in liver tissue . This activation leads to several beneficial effects, including:

Increased expression of low-density lipoprotein receptors: This enhances the clearance of low-density lipoprotein cholesterol from the bloodstream.

Increased mitochondrial fatty acid oxidation: This reduces liver fat content and improves lipid metabolism.

Reduced activity at the thyroid hormone receptor alpha: This minimizes potential adverse effects on cardiac tissue.

Comparaison Avec Des Composés Similaires

VK-2809 est unique en raison de son activation sélective du récepteur bêta de l'hormone thyroïdienne dans le tissu hépatique, ce qui réduit le risque d'effets secondaires associés à l'activation non sélective du récepteur de l'hormone thyroïdienne . Des composés similaires comprennent :

Resmetirom (MGL-3196) : Un autre agoniste sélectif du récepteur bêta de l'hormone thyroïdienne en cours de développement pour le traitement de la stéatose hépatique non alcoolique.

Hormone thyroïdienne (T3) : Un agoniste non sélectif du récepteur de l'hormone thyroïdienne qui affecte plusieurs tissus, notamment le cœur et le foie.

Le mécanisme d'action ciblé sur le foie de VK-2809 et l'activation sélective du récepteur bêta de l'hormone thyroïdienne en font un candidat prometteur pour le traitement des troubles métaboliques avec un profil de sécurité favorable .

Activité Biologique

MB-07811, also known as VK2809, is a selective thyroid hormone receptor beta (TRβ) agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of dyslipidemia and non-alcoholic fatty liver disease (NAFLD). This article discusses the biological activity of this compound, highlighting its pharmacokinetics, metabolic pathways, and clinical findings.

Overview of this compound

This compound is a prodrug that undergoes first-pass metabolism to yield its active form, MB07344, which exhibits a significantly higher affinity for the TRβ isoform compared to its predecessor. The compound was designed to target the liver specifically, aiming to minimize systemic effects while maximizing therapeutic benefits related to lipid metabolism and liver health .

Pharmacokinetics

Metabolism and Clearance:

this compound is rapidly cleared from the bloodstream with a clearance rate of approximately 11.6 liters/kg/h in male Sprague-Dawley rats. In contrast, its active metabolite MB07344 has a moderate clearance rate of 0.28 liters/kg/h and a plasma half-life of 1.27 hours. The prodrug demonstrates a higher oral bioavailability (39%) compared to MB07344 (<1%) due to significant first-pass hepatic extraction .

Table 1: Pharmacokinetic Parameters of this compound and MB07344

| Parameter | This compound | MB07344 |

|---|---|---|

| Clearance (L/kg/h) | 11.6 ± 1.9 | 0.28 ± 0.00 |

| Volume of Distribution (L/kg) | 14.8 ± 4.0 | Not specified |

| Half-Life (h) | 1.23 ± 0.15 | 1.27 ± 0.26 |

| Oral Bioavailability (%) | 39 | <1 |

Biological Activity

Cholesterol-Lowering Effects:

this compound has shown promising results in lowering total plasma cholesterol levels in various animal models. In studies involving rabbits, the compound demonstrated cholesterol-lowering effects comparable to those achieved with atorvastatin, a commonly used statin. When administered in combination with atorvastatin, this compound further reduced cholesterol levels beyond what either agent could achieve alone .

Case Studies:

- Dyslipidemia and NAFLD: Clinical trials have indicated that this compound can effectively reduce LDL-cholesterol and triglyceride levels in patients with dyslipidemia associated with NAFLD. A Phase Ib trial reported significant reductions in lipid profiles among participants treated with the compound .

- Familial Hypercholesterolemia: Although initial Phase III trials for familial hypercholesterolemia were halted due to concerns over cartilage damage, earlier studies highlighted the potential of this compound in managing severe lipid disorders .

This compound acts primarily through selective activation of TRβ receptors in the liver, leading to enhanced expression of genes involved in lipid metabolism such as the low-density lipoprotein receptor (LDLR). This mechanism is crucial for its cholesterol-lowering effects and may also contribute to improvements in liver function and reduction of hepatic steatosis .

Propriétés

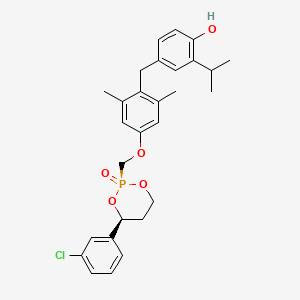

IUPAC Name |

4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGPZDRLTDGYSQ-JADSYQMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005783 | |

| Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Studies indicate that targeting TR agonists to the liver has the potential to lower both LDL-cholesterol (the "bad" cholesterol) and both hepatic and plasma triglyceride levels. | |

| Record name | MB07811 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

852948-13-1 | |

| Record name | MB 07811 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852948131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VK-2809 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VK-2809 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z11398FNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.